Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid
Description
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid (TFA) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyano (-CN) group and a methyl carboxylate (-COOCH₃) at the 3-position. The trifluoroacetic acid component acts as a counterion, enhancing solubility and stability during synthesis and purification. This compound is primarily utilized in pharmaceutical research as a building block for bioactive molecules, leveraging the azetidine scaffold’s conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C8H9F3N2O4 |
|---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
methyl 3-cyanoazetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2O2.C2HF3O2/c1-10-5(9)6(2-7)3-8-4-6;3-2(4,5)1(6)7/h8H,3-4H2,1H3;(H,6,7) |
InChI Key |
BZVDGAHDRXMREW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNC1)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters for Esterification and Hydrolysis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | MeOH, H2SO4, 90–100°C, reflux | 85–90 | |
| Hydrolysis | H2O, 100°C, 1 hour | 75–80 | |
| Deprotection | TFA, rt, 12 hours | 90–95 |
Trifluoroacetic Acid in Deprotection and Salt Formation
Trifluoroacetic acid plays a dual role in synthesizing the target compound: facilitating Boc-group removal and forming the trifluoroacetate salt. As demonstrated in, treating Boc-protected azetidine 9 with TFA at room temperature quantitatively cleaves the carbamate, yielding the amino acid as a hygroscopic trifluoroacetate salt after ion-exchange chromatography. This method avoids racemization, preserving the stereochemistry established in earlier steps. The final zwitterionic form is obtained via lyophilization, with optical rotation data ([α]₅₇₈²⁰ = +736.6) confirming enantiomeric purity.
Alternative Routes via tert-Butyl Carbamate Intermediates
Structurally related compounds, such as tert-butyl 3-cyano-3-methylazetidine-1-carboxylate, inform alternative strategies. While focuses on tert-butyl protection, analogous methods could adapt methyl esterification. For instance, substituting tert-butyl with methyl groups during carbamate formation might streamline synthesis, though this requires validation under analogous conditions.
Comparative Analysis of Synthetic Strategies
The sulfuric acid-mediated esterification offers scalability and high yields but necessitates careful control of reagent ratios to avoid viscous mixtures. In contrast, the stereocontrolled route prioritizes enantiomeric purity, making it suitable for pharmaceutical applications despite additional oxidation steps. The use of TFA for deprotection is nearly universal across methodologies, underscoring its reliability in generating trifluoroacetate salts without side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring structure of the azetidine moiety allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Substituent Effects: The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions compared to amino or alkyl substituents in analogues.
- Molecular Weight : All compounds fall within 250–300 g/mol, suitable for drug-like properties (Lipinski’s Rule of Five).
- TFA Role : Trifluoroacetic acid universally improves solubility in polar solvents (e.g., 1,4-dioxane) and aids in chromatographic purification .
Reactivity Comparison :
- The cyano group in the target compound enables further functionalization (e.g., reduction to amines or conversion to tetrazoles), whereas amino-substituted analogues are more prone to acylation .
Physicochemical Properties
Table 2: Solubility and Stability
| Compound | Solubility in Common Solvents | Stability (pH 1–7) | LogP (Predicted) |
|---|---|---|---|
| Methyl 3-cyanoazetidine-3-carboxylate, TFA | High in DMSO, 1,4-dioxane; low in CHCl₃ | Stable ≤ 40°C | 0.8–1.2 |
| Methyl 3-amino-3-methylazetidine-1-carboxylate, TFA | Moderate in MeOH; low in Et₂O | Hygroscopic | -0.5 |
| Triazole-Azetidine Hybrid, TFA | High in DMF; moderate in MeCN | Light-sensitive | 1.5–2.0 |
Notes:
- The target compound’s cyano group increases hydrophobicity (higher LogP) compared to amino-substituted analogues .
- TFA salts generally exhibit superior aqueous solubility compared to free bases .
Q & A
Q. What are the key considerations for synthesizing Methyl 3-cyanoazetidine-3-carboxylate in the presence of trifluoroacetic acid (TFA)?
Methodological Answer: Synthesis of Methyl 3-cyanoazetidine-3-carboxylate often involves TFA as a catalyst or solvent due to its strong acidity and ability to stabilize intermediates. Key steps include:
- Azetidine Ring Formation : Cyclization reactions under controlled pH and temperature to avoid side reactions. TFA may protonate nitrogen atoms, enhancing electrophilicity for ring closure .
- Cyano Group Introduction : Use of cyanating agents (e.g., TMSCN) in anhydrous conditions, with TFA facilitating deprotection of intermediates .
- Esterification : Methanol or methyl chloride in TFA to ensure high yields of the methyl ester. Monitor reaction progress via TLC or HPLC to detect unreacted starting materials .
Critical Parameters : Maintain reaction temperatures below 40°C to prevent decomposition of the azetidine ring. Use inert atmospheres (N₂/Ar) to avoid moisture-sensitive intermediates .
Q. How can researchers characterize the purity and structure of Methyl 3-cyanoazetidine-3-carboxylate-TFA complexes?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify azetidine ring protons (δ 3.5–4.5 ppm) and TFA counterion signals (δ 11.5 ppm for -COOH). Note that TFA may split peaks due to its strong deshielding effects .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ ions. TFA adducts (e.g., [M+CF₃COO]⁻) are common and require careful interpretation .
- HPLC-Purity Analysis : Use C18 columns with TFA (0.1% v/v) in the mobile phase to improve peak symmetry. Calibrate against certified reference standards .
Q. What are the stability challenges for Methyl 3-cyanoazetidine-3-carboxylate in acidic environments?
Methodological Answer:
- Hydrolysis Risk : The azetidine ring is prone to ring-opening under prolonged exposure to strong acids. Stability studies in TFA (pH < 2) show degradation within 24 hours at 25°C. Use low temperatures (0–4°C) and short reaction times to mitigate this .
- Storage Recommendations : Lyophilize TFA salts and store under argon at -20°C. Avoid aqueous solutions unless buffered to neutral pH .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for TFA-containing compounds?
Methodological Answer: TFA’s strong deshielding effects and variable coupling constants complicate NMR interpretation. Strategies include:
- Solvent Selection : Use D₂O or CD₃OD to minimize TFA-solvent interactions. For ¹⁹F NMR, reference CFCl₃ to identify TFA’s trifluoromethyl group (δ -75 to -78 ppm) .
- Decoupling Techniques : Apply ¹H-¹⁹F decoupling to eliminate splitting from TFA’s fluorine atoms.
- Controlled Acid Removal : Neutralize TFA with NaHCO₃ or ion-exchange resins before analysis, ensuring no structural alteration occurs .
Q. What advanced chromatographic methods quantify residual TFA in azetidine derivatives?
Methodological Answer:
- Ion-Pair Chromatography : Use C18 columns with 0.1% heptafluorobutyric acid (HFBA) as an ion-pair reagent. TFA elutes at 5–7 minutes (UV detection at 210 nm) .
- LC-MS/MS : Quantify TFA via multiple reaction monitoring (MRM) transitions (e.g., m/z 113→69). Calibrate with spiked samples (10–200 ppm TFA) to validate linearity (R² > 0.99) .
- Quality Control : Include internal standards (e.g., deuterated TFA-d) to correct for matrix effects .
Q. How does TFA influence the biological activity of azetidine-based compounds in preclinical studies?
Methodological Answer:
- Counterion Effects : TFA salts may alter solubility and membrane permeability. Compare free-base and TFA-salt forms via logP assays (e.g., shake-flask method) .
- In Vitro Assays : Test cytotoxicity of TFA residues (e.g., MTT assay in HEK293 cells). Residual TFA > 50 ppm can inhibit cell viability .
- Pharmacokinetics (PK) : Administer TFA-containing compounds in animal models and monitor plasma TFA levels via GC-MS to assess bioaccumulation risks .
Q. What synthetic strategies minimize TFA usage while maintaining azetidine ring stability?
Methodological Answer:
- Alternative Acids : Replace TFA with weaker acids (e.g., acetic acid) for protonation steps. However, azetidine ring closure may require higher temperatures, necessitating optimization .
- Solid-Phase Synthesis : Immobilize intermediates on resin to reduce TFA-dependent deprotection steps. For example, use Wang resin with TFA cleavage at 2% v/v .
- Flow Chemistry : Continuous-flow reactors enable precise control of TFA stoichiometry, reducing excess acid usage by 70% compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
